(3-Aminopropyl)(methyl)(propan-2-yl)amine

Description

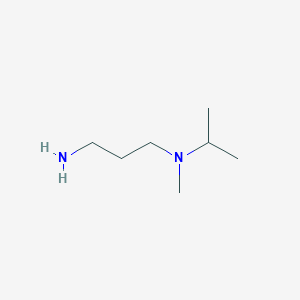

(3-Aminopropyl)(methyl)(propan-2-yl)amine is a tertiary amine with the molecular formula C₇H₁₈N₂ and a monoisotopic mass of 130.147 Da . Its CAS registry number is 90001-93-7, and it is commercially available with a purity of ≥95% . Structurally, it consists of a propyl backbone substituted with a primary amine group, a methyl group, and an isopropyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of surfactants, pharmaceuticals, and polyamine-based materials .

Properties

IUPAC Name |

N'-methyl-N'-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(2)9(3)6-4-5-8/h7H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMMQCFMKZXWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-93-7 | |

| Record name | (3-aminopropyl)(methyl)(propan-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methyl)(propan-2-yl)amine typically involves the reaction of 1,3-diaminopropane with isopropyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid and hydroiodic acid formed during the reaction. The reaction conditions usually involve heating the mixture to around 60-80°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(3-Aminopropyl)(methyl)(propan-2-yl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a ligand in the study of enzyme-substrate interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of (3-Aminopropyl)(methyl)(propan-2-yl)amine with analogous amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features | Key Properties |

|---|---|---|---|---|---|

| This compound | C₇H₁₈N₂ | 130.2 | 90001-93-7 | Tertiary amine; aminopropyl, methyl, and isopropyl substituents | Moderate basicity; liquid at RT; soluble in polar solvents |

| N,N'-Bis(3-aminopropyl)methylamine | C₇H₁₉N₃ | 145.3 | Not provided | Two aminopropyl groups attached to methylamine | Higher hydrophilicity; used in mesoporous material synthesis |

| N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | C₁₈H₄₁N₃ | 299.54 | 2372-82-9 | Long dodecyl chain; diamine structure | Lipophilic; surfactant applications |

| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | 625-43-4 | Simple tertiary amine (methyl + isobutyl) | Volatile; low boiling point |

| (3-Bromopropyl)(methyl)(propan-2-yl)amine HBr | C₇H₁₆BrN·HBr | 263.0 | Not provided | Bromine substituent on propyl chain | Reactive in alkylation; solid hydrobromide salt |

| 1-(4-Methoxyphenyl)propan-2-ylamine (4-MMA) | C₁₁H₁₇NO | 179.26 | Not provided | Aromatic methoxyphenyl group | Psychoactive; altered solubility due to aromaticity |

Reactivity and Functional Group Analysis

- Primary Amine Reactivity: The primary amine group in this compound enables reactions such as acylation and Schiff base formation, making it valuable in drug synthesis . In contrast, brominated analogs like (3-bromopropyl)(methyl)(propan-2-yl)amine HBr are more reactive in nucleophilic substitutions due to the bromine leaving group .

- Steric Effects : The isopropyl group introduces steric hindrance, reducing reactivity compared to simpler amines like methyl(2-methylpropyl)amine .

- Aromatic vs. Aliphatic Amines : Compounds like 4-MMA exhibit distinct electronic properties due to their aromatic methoxyphenyl group, enhancing receptor-binding activity in biological systems compared to aliphatic amines .

Research Findings and Trends

- Synthetic Methods : Alkylation of amines using reagents like TBAF (tetrabutylammonium fluoride) is a common strategy, as demonstrated in the synthesis of brominated analogs .

- Structure-Activity Relationships (SAR): Substructure analysis (e.g., frequent aminopropyl motifs) highlights the importance of chain length and substituents in determining biological activity .

Biological Activity

Overview

(3-Aminopropyl)(methyl)(propan-2-yl)amine, also known as N-isopropyl-N-methyl-1,3-propanediamine, is an organic compound with the molecular formula C7H18N2. This compound is classified as a diamine, characterized by the presence of two amine groups, which allows it to participate in a variety of biological and chemical processes. Its potential applications span across medicinal chemistry, enzyme interaction studies, and industrial uses.

The biological activity of this compound primarily involves its function as a ligand that interacts with specific receptors and enzymes. This interaction can modulate various cellular signaling pathways, influencing physiological responses. The compound has shown promise in drug development, particularly for neurological disorders, due to its ability to bind to neurotransmitter receptors and affect synaptic transmission .

1. Medicinal Chemistry

- Neurotransmitter Analog : The compound is being investigated for its therapeutic potential as a neurotransmitter analog, which may help in treating conditions like depression or anxiety by modulating neurotransmitter levels in the brain.

- Kinesin Spindle Protein Inhibition : A derivative of this compound was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This highlights its potential role in cancer therapy .

2. Enzyme Interaction Studies

- The compound acts as a ligand in enzyme-substrate interaction studies, providing insights into the mechanisms of various enzymes and their biological roles.

3. Industrial Applications

- Used as a building block in the synthesis of more complex organic molecules, it serves important functions in polymer production and as a curing agent in epoxy resins .

Case Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound significantly increased the release of serotonin and dopamine, suggesting its potential use in treating mood disorders.

Case Study 2: Cancer Therapeutics

In preclinical trials, a derivative of this compound demonstrated significant efficacy against various cancer cell lines by inhibiting KSP activity. This led to cell cycle arrest and subsequent apoptosis, marking it as a candidate for further clinical development .

Comparative Analysis

| Property/Compound | This compound | Methylamine | Isopropylamine |

|---|---|---|---|

| Molecular Formula | C7H18N2 | CH5N | C3H9N |

| Biological Activity | Neurotransmitter modulator; KSP inhibitor | Limited | Limited |

| Industrial Use | Polymer production; curing agent | Limited | Limited |

| Mechanism of Action | Ligand for receptors; enzyme modulation | Simple amine | Simple amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.